hCA II vs. hCA I Isozyme Selectivity: Chloraminophenamide vs. Acetazolamide and Methazolamide
Chloraminophenamide demonstrates a Ki for human carbonic anhydrase II (hCA II) of 75 nM and for hCA I of 8400 nM, yielding an hCA II/I selectivity ratio of approximately 112-fold preference for the hCA II isozyme [1]. In contrast, the standard clinical carbonic anhydrase inhibitor acetazolamide exhibits significantly different selectivity: Ki values for hCA II and hCA I are reported as 12 nM and 250 nM respectively, yielding an hCA II/I selectivity ratio of approximately 21-fold [2]. Methazolamide, another clinically used CA inhibitor, exhibits a Ki of 14 nM for hCA II . This differential isozyme selectivity profile is quantitatively distinct from other sulfonamide CA inhibitors and constitutes a primary differentiator for applications requiring specific isozyme targeting, such as glaucoma research where hCA II is the predominant ocular isoform.
| Evidence Dimension | Carbonic anhydrase isozyme inhibition (Ki) and selectivity |
|---|---|
| Target Compound Data | hCA II Ki = 75 nM; hCA I Ki = 8400 nM; Selectivity ratio (hCA II/I) = 112 |
| Comparator Or Baseline | Acetazolamide: hCA II Ki = 12 nM; hCA I Ki = 250 nM; Selectivity ratio (hCA II/I) ≈ 21. Methazolamide: hCA II Ki = 14 nM |
| Quantified Difference | Chloraminophenamide exhibits ~5.3-fold higher hCA II/I selectivity ratio compared to acetazolamide; absolute hCA II Ki is ~6.3-fold higher (weaker) than acetazolamide and ~5.4-fold higher than methazolamide |
| Conditions | In vitro enzyme inhibition assays with recombinant human carbonic anhydrase isozymes I and II |
Why This Matters
This quantitative isozyme selectivity difference is critical for researchers designing experiments that require preferential inhibition of hCA II over hCA I, where chloraminophenamide provides a distinct selectivity window not available with acetazolamide or methazolamide.
- [1] Scozzafava, A.; Briganti, F.; Ilies, M.A.; Supuran, C.T. Carbonic anhydrase inhibitors. Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties: is the tail more important than the ring? J. Med. Chem. 1999, 42, 2641-2650. View Source
- [2] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168-181. (Acetazolamide Ki values: hCA II = 12 nM, hCA I = 250 nM). View Source
